Home > Products > Screening Compounds P128449 > Pomalidomide-5'-C3-azide
Pomalidomide-5'-C3-azide -

Pomalidomide-5'-C3-azide

Catalog Number: EVT-14913692
CAS Number:
Molecular Formula: C16H16N6O4
Molecular Weight: 356.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-5'-C3-azide is a derivative of pomalidomide, an immunomodulatory agent known for its antineoplastic properties. This compound has gained attention for its potential applications in targeted protein degradation and other therapeutic areas. Pomalidomide itself is primarily used in the treatment of multiple myeloma and possesses mechanisms that modulate immune responses and inhibit tumor growth.

Source

Pomalidomide-5'-C3-azide can be synthesized from pomalidomide through various chemical reactions that introduce the azide functional group. The compound is available from several chemical suppliers, including BenchChem and Sigma-Aldrich, indicating its relevance in both academic and industrial research settings.

Classification

Pomalidomide-5'-C3-azide can be classified as an azide compound due to the presence of the azide functional group (-N₃). It falls under the category of small molecules used in medicinal chemistry, particularly in the development of targeted therapies.

Synthesis Analysis

Methods

The synthesis of pomalidomide-5'-C3-azide typically involves a multi-step process. One common method includes the reaction of pomalidomide with a suitable azide reagent under controlled conditions.

Technical Details:

  • Reagents: The synthesis may utilize coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or similar reagents to facilitate the formation of the azide group.
  • Solvents: Common solvents include dimethylformamide or dichloromethane, which help dissolve reactants and promote reaction efficiency.
  • Continuous Flow Synthesis: This modern approach enhances yield and purity by allowing for better control over reaction conditions compared to traditional batch processes.
Molecular Structure Analysis

Structure

The molecular formula for pomalidomide-5'-C3-azide is C17H16N6O5C_{17}H_{16}N_{6}O_{5} with a molecular weight of 384.3 g/mol. The structure includes a complex arrangement featuring an azido group attached to a core structure derived from pomalidomide.

Data:

  • IUPAC Name: 4-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide
  • InChI Key: IQDAUQZEUZNBJF-UHFFFAOYSA-N
    This structural complexity allows for various interactions with biological targets, particularly in drug development contexts .
Chemical Reactions Analysis

Reactions

Pomalidomide-5'-C3-azide participates in several types of chemical reactions:

Types of Reactions:

  1. Substitution Reactions: The azide group can engage in click chemistry reactions, forming triazoles when reacted with alkynes.
  2. Reduction Reactions: Under reducing conditions, the azide can be converted to an amine.
  3. Oxidation Reactions: Although less common, oxidation reactions can occur under specific conditions.

Technical Details:

  • Common Reagents:
    • For substitution reactions, copper(I) catalysts are frequently employed.
    • Reducing agents like hydrogen gas or lithium aluminum hydride facilitate the conversion of the azide to an amine.
    • Oxidizing agents such as peroxides may be used for oxidation reactions .
Mechanism of Action

The mechanism of action for pomalidomide-5'-C3-azide involves multiple pathways:

  1. Binding to Cereblon (CRBN): This interaction is crucial for its immunomodulatory effects and contributes to its antineoplastic activities.
  2. Inhibition of Angiogenesis: The compound inhibits new blood vessel formation, which is vital for tumor growth.
  3. Induction of Apoptosis: It promotes programmed cell death in cancer cells by modulating various signaling pathways involved in survival and proliferation .
Physical and Chemical Properties Analysis

Physical Properties

Pomalidomide-5'-C3-azide is typically characterized by:

  • Appearance: Solid form, often presented as a white to off-white powder.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Relevant Data:
These properties are essential for determining its behavior in biological systems and during chemical reactions .

Applications

Pomalidomide-5'-C3-azide has several scientific applications:

  1. Chemistry: It is employed in synthesizing complex molecules through click chemistry techniques.
  2. Biology: Used to study protein-protein interactions and cellular processes.
  3. Medicine: Significant in developing targeted therapies for cancer treatment, particularly in creating proteolysis-targeting chimeras (PROTACs) that degrade specific proteins involved in disease pathways.
  4. Industry: Applied in pharmaceutical production as a building block for more complex therapeutic agents .

This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential impact on future therapeutic strategies.

Molecular Design and Rationale for Pomalidomide-5'-C3-azide in Targeted Protein Degradation

Structural Motifs of Pomalidomide-5'-C3-azide as a Cereblon (CRBN)-Recruiting Ligand

Pomalidomide-5'-C3-azide is a rationally designed bifunctional compound derived from the immunomodulatory drug (IMiD) pomalidomide. Its core structure retains the essential pharmacophoric elements for Cereblon (CRBN) binding: a glutarimide ring and an isoindolinone moiety separated by a piperidine-2,6-dione core. The glutarimide ring engages CRBN’s tri-tryptophan pocket (Trp380, Trp386, and Trp400) through hydrophobic interactions and hydrogen bonding, as confirmed by crystallographic studies of CRBN-IMiD complexes [3] [9]. This binding reprograms the CRL4CRBN E3 ubiquitin ligase complex, enabling the recruitment of non-native substrate proteins.

The critical innovation in Pomalidomide-5'-C3-azide lies in its C5' position modification on the phthalimide ring. A propyl linker (C3) terminated with an azide group (-N₃) is appended here, replacing traditional hydrogen or hydroxyl substituents. This modification preserves the compound’s CRBN-binding affinity while introducing a bioorthogonal handle for conjugation. The C5' position was strategically selected because it projects away from the CRBN binding interface, minimizing steric interference with ligase engagement. Consequently, the molecule maintains nanomolar-range binding affinity for CRBN (Kd ~100-250 nM), comparable to unmodified pomalidomide [1] [7].

Table 1: Structural Components of Pomalidomide-5'-C3-azide and Functional Roles

Structural MotifChemical FeatureRole in CRBN Recruitment
Glutarimide ringN-H and carbonyl groupsHydrogen bonding with Trp380/Trp386
Piperidine-2,6-dioneCyclic imideStructural scaffold; hydrophobic contacts
IsoindolinoneAromatic ring with carbonyl groupsBase for linker attachment (C5' position)
C3 alkyl linker-CH₂-CH₂-CH₂- chainSpatial separation of azide functionality
Terminal azide-N₃ groupClick chemistry conjugation handle

Role of the C3-Azide Linker in E3 Ubiquitin Ligase Recruitment and Ternary Complex Formation

The C3-azide linker in Pomalidomide-5'-C3-azide serves dual functions: spatial separation and conformational flexibility. Comprising three methylene units (-CH₂-CH₂-CH₂-), this alkyl chain provides an optimal 8–12 Å distance between the CRBN-binding domain and the azide functionality. This length balances two opposing requirements—sufficient separation to avoid steric clashes during ternary complex formation and close enough proximity to enable efficient ubiquitin transfer to the target protein [1] [10].

Upon CRBN binding, the linker’s flexibility allows the azide-terminated end to sample conformational space, facilitating interactions with the target protein ligand in proteolysis-targeting chimeras (PROTACs). This dynamic adaptability is crucial for forming productive ternary complexes (CRBN:PROTAC:POI), as rigid linkers often impair degradation efficiency. Studies confirm that C3 linkers outperform shorter (C2) or longer (PEG-based) linkers in degrading certain targets like BRD4 or BTK, where intermediate flexibility maximizes ternary complex stability [3] [9].

The terminal azide group enables covalent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) click chemistry. After conjugation to alkyne-bearing target ligands, the resulting triazole ring may contribute additional hydrophobic or π-stacking interactions within the ternary complex. For instance, PROTACs incorporating Pomalidomide-5'-C3-azide show enhanced degradation of kinases and transcription factors due to auxiliary interactions between the triazole and target protein surfaces [5] [10].

Table 2: Linker Attributes and Degradation Efficiency in CRBN-Recruiting PROTACs

Linker TypeLength (Å)FlexibilityDegradation Efficiency (DC50)Target Proteins
C3-azide10–12Moderate5–50 nM (BRD4, BTK)Kinases, Transcription factors
AlkylC2-azide6–8Low100–500 nMSoluble targets
PEG6-azide20–25High10–100 nMMembrane-associated proteins

Comparative Analysis of Linker Length and Composition in Pomalidomide-Based PROTAC Derivatives

Linker design profoundly influences PROTAC efficacy by modulating ternary complex geometry, cell permeability, and pharmacokinetics. Pomalidomide-5'-C3-azide represents a middle-ground approach among common linker strategies:

  • Alkyl Linkers (e.g., Pomalidomide-4'-alkylC2-azide): Shorter C2 linkers (~6–8 Å) restrict conformational freedom, often hindering productive POI ubiquitination. For instance, Pomalidomide-4'-alkylC2-azide (MW: 342.32 Da) exhibits reduced degradation efficiency against BRD4 (DC50 >100 nM) compared to C3 derivatives due to suboptimal complex geometry [10].
  • PEG-Based Linkers (e.g., Pomalidomide-4'-PEG6-azide): Longer polyethylene glycol (PEG) chains (e.g., 18-atom PEG6 in Pomalidomide-4'-PEG6-azide; MW: 606.63 Da) enhance solubility but increase molecular weight and polar surface area. This can reduce cell permeability, though they excel for extracellular or membrane-associated targets [8].
  • Hybrid Linkers (e.g., Pomalidomide-C6-PEG1-C3-PEG1-butyl azide): Combining alkyl and PEG segments balances flexibility and hydrophilicity. These linkers (e.g., Sigma-Aldrich’s "Pomalidomide-C6-PEG1-C3-PEG1-butyl azide") improve bioavailability for intracellular targets like GSPT1, achieving DC50 values of ~1–10 nM in AML models [2] [4].

The C3-azide linker’s advantage lies in its balanced hydrophobicity (clogP ~1.5–2.0) and minimal steric bulk. This preserves cell membrane permeability while enabling efficient target engagement. Degradation efficiency correlates strongly with linker-dependent ternary complex stability, as quantified by cooperative indexes (α) >1 for C3-linked PROTACs [3] [7].

Table 3: PROTAC Derivatives Based on Pomalidomide Azide Conjugates

Compound NameLinker CompositionMolecular WeightPrimary Applications
Pomalidomide-5'-C3-azidePropyl spacer + terminal N₃356.34 DaBase compound for PROTAC synthesis
Pomalidomide-4'-alkylC2-azideEthyl spacer + terminal N₃342.32 DaSoluble targets requiring rigid orientation
Pomalidomide-4'-PEG6-azide18-atom PEG + terminal N₃606.63 DaHydrophilic targets; improved solubility
Pomalidomide-C6-PEG1-C3-PEG1-butyl azideAlkyl-PEG hybrid + terminal N₃Not specifiedGSPT1 degraders for AML therapy

Optimization Strategies for Azide Functionalization in Click Chemistry Applications

The terminal azide in Pomalidomide-5'-C3-azide enables rapid, high-yielding bioconjugation via click chemistry. Optimization focuses on reaction efficiency, bioorthogonality, and minimal perturbation of CRBN-binding or ternary complex formation:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Standard for synthesizing PROTACs in vitro, CuAAC requires copper(I) catalysts (e.g., CuBr/THPTA) and generates 1,4-disubstituted triazoles. Yields exceed 85% under inert atmospheres but face limitations in cellular environments due to copper toxicity and catalyst oxidation [5].
  • Copper-Free Alternatives: Strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonane (BCN) derivatives is preferred for in-cell applications. These reactions proceed spontaneously (k₂ ~0.1–1.0 M⁻¹s⁻¹) without cytotoxic metals, making them ideal for live-cell PROTAC assembly [5].
  • Solvent and Stability Optimization: Reactions perform best in anhydrous DMSO or t-BuOH/H₂O mixtures at 25–37°C. The azide group’s stability is pH-dependent, degrading under strong acids/bases; thus, near-neutral conditions (pH 6–8) preserve functionality during conjugation [7].

Recent advances leverage the azide’s bioorthogonality for in situ PROTAC synthesis. For example, pre-incubating cells with DBCO-modified target protein ligands, followed by Pomalidomide-5'-C3-azide addition, enables intracellular click chemistry-generated PROTACs. This strategy enhances tumor-selective degradation while minimizing off-target effects [5] [10].

Table 4: Reaction Parameters for Azide-Based Conjugation

ParameterCuAACSPAACOptimal Conditions
CatalystCu(I) (e.g., CuBr/THPTA)NoneCu(I): 1–5 mol%
Reaction Time1–4 hours2–12 hoursVaries by alkyne strain/electronics
Yield Range85–98%70–90%Higher for electron-deficient alkynes
BiocompatibilityLow (copper toxicity)HighSPAAC for cellular applications
Triazole Regiochemistry1,4-disubstituted1,5-disubstitutedN/A

Properties

Product Name

Pomalidomide-5'-C3-azide

IUPAC Name

5-(3-azidopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

InChI

InChI=1S/C16H16N6O4/c17-21-19-7-1-6-18-9-2-3-10-11(8-9)16(26)22(15(10)25)12-4-5-13(23)20-14(12)24/h2-3,8,12,18H,1,4-7H2,(H,20,23,24)

InChI Key

PUOCTPUQMGUGQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.